5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride
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Overview
Description
5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pyrimidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 3,5-dimethoxybenzyl alcohol to obtain 4-bromo-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with pyrimidine-2,4-diamine under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while the pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or dihydropyrimidine derivatives. Coupling reactions typically result in the formation of biaryl compounds.
Scientific Research Applications
5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A lesser-known psychedelic drug with a similar bromine and methoxy substitution pattern on the phenyl ring.
Brodimoprim: An antimicrobial agent with a similar pyrimidine structure but different substitution pattern.
Uniqueness
5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56518-40-2 |
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Molecular Formula |
C13H16BrClN4O2 |
Molecular Weight |
375.65 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H |
InChI Key |
MKXLZXVWTRKRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl |
Origin of Product |
United States |
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